tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate
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Overview
Description
tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate typically involves the reaction of 2-amino-4-chloropyrimidine-5-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are used in the presence of bases like potassium carbonate in organic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Oxidation and Reduction: Products include nitro-pyrimidines or alkylamine-pyrimidines.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a precursor for the synthesis of bioactive molecules that can be used in enzyme inhibition studies and receptor binding assays.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the derivative synthesized from this compound .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-amino-6-chloropyrimidine-4-carboxylate
- tert-Butyl 2-amino-4-bromopyrimidine-5-carboxylate
Uniqueness
tert-Butyl 2-amino-4-chloropyrimidine-5-carboxylate is unique due to the presence of both an amino group and a chlorine atom on the pyrimidine ring, which allows for diverse chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C9H12ClN3O2 |
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Molecular Weight |
229.66 g/mol |
IUPAC Name |
tert-butyl 2-amino-4-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H12ClN3O2/c1-9(2,3)15-7(14)5-4-12-8(11)13-6(5)10/h4H,1-3H3,(H2,11,12,13) |
InChI Key |
XVMNSIWETBHNRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(N=C1Cl)N |
Origin of Product |
United States |
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